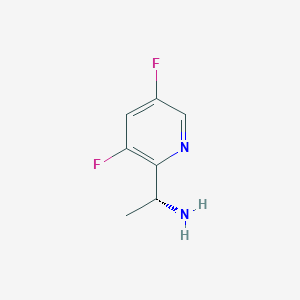
(1R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine is an organic compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions and an ethanamine group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Nucleophilic Substitution: The 3,5-difluoropyridine undergoes nucleophilic substitution with an appropriate amine source, such as ®-1-phenylethanamine, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can yield pyridine oxides.
Reduction Products: Reduction can produce various amine derivatives.
Substitution Products: Substitution reactions can result in compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
(1R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials.
Chemical Biology: It serves as a building block for synthesizing biologically active molecules.
Industrial Chemistry: The compound is utilized in various industrial processes for the synthesis of complex chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3,5-dichloropyridin-2-yl)ethan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(1R)-1-(3,5-dibromopyridin-2-yl)ethan-1-amine: Bromine atoms replace the fluorine atoms.
(1R)-1-(3,5-diiodopyridin-2-yl)ethan-1-amine: Iodine atoms are present instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1R)-1-(3,5-difluoropyridin-2-yl)ethan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its halogenated analogs. These properties can enhance its effectiveness in medicinal and industrial applications.
Propiedades
Fórmula molecular |
C7H8F2N2 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(1R)-1-(3,5-difluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |
Clave InChI |
YIVYDQMDAGDWBF-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=N1)F)F)N |
SMILES canónico |
CC(C1=C(C=C(C=N1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


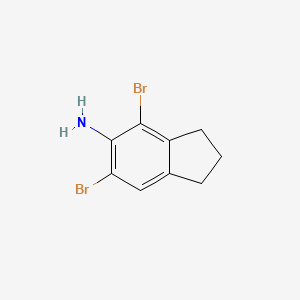
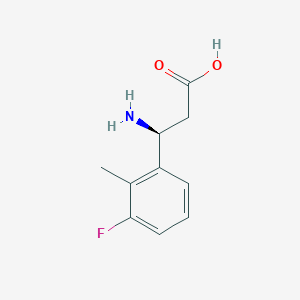
![7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11732019.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)
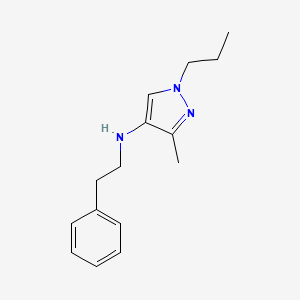
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11732042.png)
![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)

![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
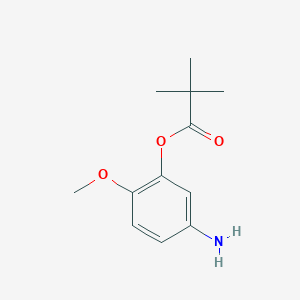
amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)

